Cas no 896034-82-5 (8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione)

8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 化学的及び物理的性質
名前と識別子
-
- 8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione
- 896034-82-5
- 8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
- AKOS002288897
- F1861-0194
- 8-ethoxy-3-[7-(2-methylprop-2-enoxy)-2-oxochromen-4-yl]chromen-2-one
- 8-ethoxy-7'-((2-methylallyl)oxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione
-
- インチ: 1S/C24H20O6/c1-4-27-20-7-5-6-15-10-19(24(26)30-23(15)20)18-12-22(25)29-21-11-16(8-9-17(18)21)28-13-14(2)3/h5-12H,2,4,13H2,1,3H3
- InChIKey: LTQGCEOUSUNGRN-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=CC2C=CC=C(C1=2)OCC)C1=CC(=O)OC2C=C(C=CC1=2)OCC(=C)C)=O
計算された属性
- せいみつぶんしりょう: 404.12598835g/mol
- どういたいしつりょう: 404.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 766
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 71.1Ų
8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1861-0194-20μmol |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-50mg |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-1mg |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-20mg |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-5mg |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-40mg |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-100mg |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-30mg |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-5μmol |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1861-0194-2μmol |
8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
896034-82-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dioneに関する追加情報
8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione and Its Significance in Modern Chemical Biology
The compound with the CAS number 896034-82-5, identified as 8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione, represents a fascinating molecule in the realm of chemical biology. This intricate structure, featuring a bichromene core with ethoxy and (E)-4-methylpent-2-enyl ether substituents, has garnered attention due to its unique pharmacological properties and potential applications in drug discovery.
Bichromenes, a class of polycyclic compounds characterized by the presence of two chromene units, have been extensively studied for their biological activities. The specific arrangement of functional groups in 8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione contributes to its distinct chemical profile. The ethoxy group at the 8-position and the (E)-4-methylpent-2-enyl ether at the 7' position introduce both hydrophilic and lipophilic characteristics, enhancing its solubility and bioavailability. This balance is crucial for optimizing pharmacokinetic profiles in therapeutic applications.
Recent advancements in chemical biology have highlighted the importance of bichromenes in modulating various biological pathways. Studies suggest that 8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione exhibits potent antioxidant and anti-inflammatory properties. These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit key inflammatory enzymes such as COX and LOX. The bichromene core itself is known to interact with biological targets in a manner that promotes cellular homeostasis.
The structural complexity of 896034-82-5 also makes it a valuable scaffold for medicinal chemistry. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives of this compound that exhibit enhanced binding affinity to specific receptors. For instance, modifications at the 3-position of the bichromene core have been shown to improve interactions with nuclear hormone receptors, which play a critical role in regulating metabolic processes and immune responses.
In the context of drug development, 8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione serves as a promising candidate for further investigation. Its dual functionality—combining both chromene units—provides a versatile platform for designing molecules with tailored biological activities. Researchers are exploring its potential in treating chronic inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The compound’s ability to cross the blood-brain barrier further enhances its therapeutic appeal.
The synthesis of 896034-82-5 presents an intriguing challenge due to its complex structure. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the bichromene core efficiently. These techniques not only improve yield but also allow for precise functionalization at multiple sites. The development of scalable synthetic routes is essential for transitioning this compound from laboratory research to clinical trials.
One of the most exciting aspects of 896034_82_5 is its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could overcome resistance mechanisms observed in single-agent treatments. Preliminary studies indicate that when combined with conventional chemotherapeutic agents or targeted therapies, this bichromene derivative can enhance therapeutic outcomes while minimizing side effects.
The role of computational chemistry in understanding the mechanism of action of 8_ethoxy_7_(E)_4_methylpent_1_enyl_oxy_3_4_bichromene_22_dione cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound interacts with biological targets at an atomic level. These computational approaches complement experimental data by predicting binding affinities and identifying key interaction residues. Such information is invaluable for designing next-generation analogs with improved efficacy.
As research progresses, the applications of CAS no 896034_82_5 are expected to expand beyond traditional pharmaceuticals. Its unique properties make it suitable for developing novel materials with applications in biotechnology and nanomedicine. For instance, functionalized bichromenes could be incorporated into drug delivery systems designed to target specific tissues or cells selectively.
In conclusion,8_ethoxy_7_(E)_4_methylpent_1_enyl_oxy_3_4_bichromene_22_dione represents a significant advancement in chemical biology due to its complex structure and multifaceted biological activities. Its potential as a therapeutic agent continues to be explored through interdisciplinary research efforts involving synthetic chemists,biologists,and computer scientists._The development_of_strategies_to_optimize_synthesis_and_functionalization_of_this_compound_will_be_crucial_for_harnessing_its_full_potential_in_medical_research_and_practice._
896034-82-5 (8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione) 関連製品
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